molecular formula C17H17F6N5O2 B2489984 4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034283-00-4

4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Katalognummer B2489984
CAS-Nummer: 2034283-00-4
Molekulargewicht: 437.346
InChI-Schlüssel: MKZUDOVATUMLDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves high-throughput screening and lead optimization, as seen in the discovery of inhibitors like 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of specific functional groups for potency and selectivity (Thalji et al., 2013).

Molecular Structure Analysis

Structural analysis often involves identifying key functional groups critical for the compound's activity, such as the triazine heterocycle for selectivity and efficacy. The crystal structure analyses, including X-ray diffraction, are pivotal in understanding the compound's configuration and potential interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include a variety of cyclization, aminomethylation, and rearrangement processes, demonstrating the versatility and reactivity of such molecules. For instance, the Mannich reaction has been employed to synthesize N,S-containing heterocycles, underscoring the complexity of potential chemical transformations (Dotsenko et al., 2012).

Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to the specified chemical have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors were discovered through high throughput screening, indicating their potential in exploring therapeutic targets for various diseases. The triazine heterocycle, a functional group similar to parts of the specified compound, is essential for high potency and selectivity against P450 enzymes, suggesting relevance in the development of pharmaceuticals with reduced side effects (Thalji et al., 2013).

Antimicrobial Agents

Another study synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, highlighting the triazole component's significance in developing new antimicrobial compounds. These synthesized compounds showed moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains, demonstrating the structural components' utility in addressing antimicrobial resistance (Jadhav et al., 2017).

Neuroinflammation Imaging

Compounds with structural similarities, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for PET imaging of microglia in neuroinflammation contexts. This application is crucial for understanding and treating neurodegenerative diseases, demonstrating the relevance of such compounds in neuroscientific research and drug development for conditions like Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Synthesis of Heterocyclic Compounds

Research on the synthesis of N,S-containing heterocycles shows the versatility of compounds with similar structural features in creating diverse heterocyclic compounds. These synthetic routes offer valuable insights into developing novel compounds with potential pharmacological activities (Dotsenko et al., 2012).

Development of CGRP Receptor Antagonists

The synthesis and evaluation of compounds for their role as CGRP receptor inhibitors for treating migraines or other conditions associated with CGRP show the potential pharmaceutical applications of such compounds. This research underscores the importance of structural functionalities similar to the specified chemical in medicinal chemistry (Cann et al., 2012).

Eigenschaften

IUPAC Name

4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F6N5O2/c1-26-13(17(21,22)23)25-28(15(26)30)10-6-8-27(9-7-10)14(29)24-12-5-3-2-4-11(12)16(18,19)20/h2-5,10H,6-9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZUDOVATUMLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.